molecular formula C18H21N3O2S B2767538 5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol CAS No. 879440-87-6

5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol

Cat. No.: B2767538
CAS No.: 879440-87-6
M. Wt: 343.45
InChI Key: QKYKAMAUUGFTMC-UHFFFAOYSA-N
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Description

5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol is a complex organic compound characterized by its unique structure, which includes a phenol group, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the thiazole moiety, and finally, the phenol group is added. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    5-ethoxy-4-ethyl-2-(4-methylthiazol-2-yl)phenol: Does not contain the pyrazole ring, potentially altering its chemical properties and applications.

    5-ethoxy-4-ethyl-2-(5-methyl-1H-pyrazol-3-yl)phenol: Missing the thiazole ring, which could impact its overall stability and function.

Uniqueness

The presence of both the pyrazole and thiazole rings, along with the ethoxy and ethyl groups, makes 5-ethoxy-4-ethyl-2-(5-methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-3-yl)phenol unique. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-ethoxy-4-ethyl-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-5-12-7-13(14(22)8-15(12)23-6-2)17-16(11(4)20-21-17)18-19-10(3)9-24-18/h7-9,22H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYKAMAUUGFTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2C3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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